

Technical Guide: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

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Compound of Interest

Compound Name: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B031540

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An In-depth Profile for Chemical Research and Drug Development

This technical guide provides a comprehensive overview of **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene**, a key aromatic building block in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, a representative synthetic protocol, key applications, and essential safety information for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identifiers

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a substituted aromatic compound valued for its unique combination of functional groups. The trifluoromethoxy group enhances lipophilicity and metabolic stability in derivative molecules, while the bromine atom serves as a versatile handle for various cross-coupling reactions.^{[1][2]}

A summary of its key quantitative data is presented below.

Property	Value	Reference
Molecular Weight	255.03 g/mol	[3]
Molecular Formula	C ₈ H ₆ BrF ₃ O	[3]
CAS Number	261951-96-6	[3]
IUPAC Name	1-bromo-2-methyl-4-(trifluoromethoxy)benzene	[3]
Synonyms	2-Bromo-5-(trifluoromethoxy)toluene	[3]
Canonical SMILES	<chem>CC1=C(C=CC(=C1)OC(F)(F)F)Br</chem>	[3]
InChIKey	ZKABPUGKDKWJIP-UHFFFAOYSA-N	[3]

Synthesis Protocol and Workflow

The synthesis of **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene** typically involves the electrophilic bromination of a substituted toluene precursor. The trifluoromethoxy (-OCF₃) group is a deactivating but ortho, para-directing group. Given the presence of the activating methyl group, the bromination reaction can be controlled to achieve substitution at the desired position.

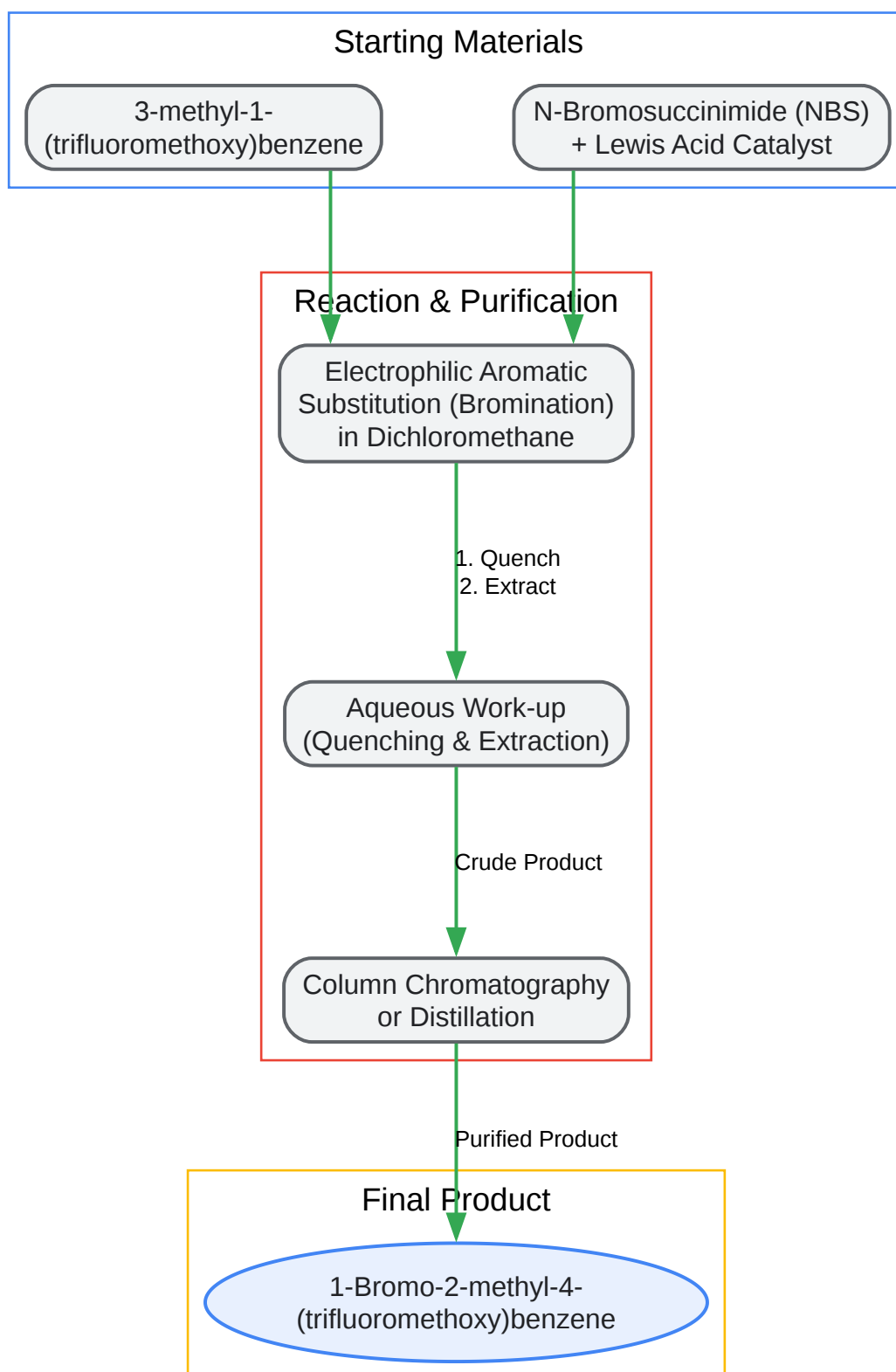
Experimental Protocol: Electrophilic Bromination

A general method for the synthesis involves the bromination of 3-methyl-1-(trifluoromethoxy)benzene.

- **Precursor Preparation:** Dissolve 3-methyl-1-(trifluoromethoxy)benzene in a suitable inert solvent, such as dichloromethane or acetic acid, in a reaction vessel protected from light.
- **Reagent Addition:** Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. The addition of a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) can facilitate the reaction.

- **Reaction Conditions:** Stir the mixture at room temperature. The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene**.

Synthesis Workflow Diagram



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Diagram of the synthetic workflow for **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene**.


Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules.^[1]

- **Pharmaceutical Intermediates:** Its primary application is in drug discovery and development.^[2] The trifluoromethoxy group is a bioisostere of other functional groups and is known to improve critical pharmacokinetic (ADME) properties, such as increased metabolic stability and enhanced lipophilicity, which can lead to better drug efficacy and bioavailability.^[1] The bromine atom facilitates entry into a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), which are fundamental for constructing the carbon skeletons of modern pharmaceuticals.^{[2][4]}
- **Materials Science:** The fluorinated nature of the molecule makes it a useful building block for advanced materials.^[1] It can be incorporated into polymers, liquid crystals, and organic electronic components to confer properties such as high thermal resistance, chemical inertness, and specific electronic characteristics.^[1]

Safety and Handling

Based on aggregated GHS data, **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene** is classified with the following hazards. Users should consult a full Safety Data Sheet (SDS) before handling.

- **GHS Classification:** H411: Toxic to aquatic life with long lasting effects.^[3]
- **Pictogram:**
 -  alt text
- **Precautionary Statements:**
 - P273: Avoid release to the environment.^[3]
 - P391: Collect spillage.^[3]
 - P501: Dispose of contents/container in accordance with local regulations.^[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a specialized chemical intermediate with significant utility in both pharmaceutical and materials science research. Its defined molecular weight of 255.03 g/mol and versatile structure make it an important building block for creating complex, high-value molecules. Proper handling and adherence to safety protocols are essential when working with this compound.

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